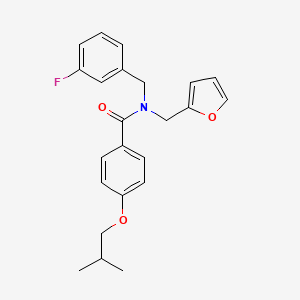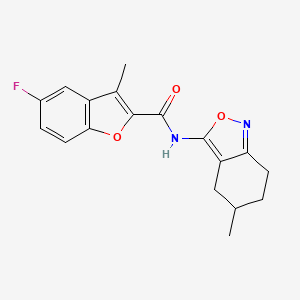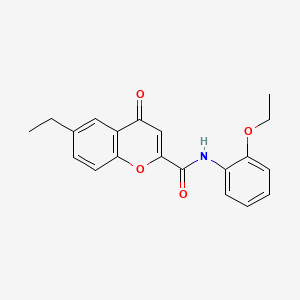
N-(2-chlorobenzyl)-2-(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-CHLOROPHENYL)METHYL]-2-(5-HYDROXY-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chlorophenyl group, a hydroxy group, and a chromen-2-one moiety. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-CHLOROPHENYL)METHYL]-2-(5-HYDROXY-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzylamine with 5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl acetic acid under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction rates and yields. Additionally, the employment of automated synthesis platforms can ensure consistent quality and purity of the final product.
化学反応の分析
Types of Reactions
N-[(2-CHLOROPHENYL)METHYL]-2-(5-HYDROXY-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the chromen-2-one moiety can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Ammonia (NH₃) or thiourea (NH₂CSNH₂) in ethanol.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a hydroxyl derivative.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
N-[(2-CHLOROPHENYL)METHYL]-2-(5-HYDROXY-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-2-(5-HYDROXY-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby modulating signal transduction pathways involved in cell growth and proliferation.
類似化合物との比較
Similar Compounds
N-(2-Chlorophenyl)acetamide: A simpler analog with similar structural features but lacking the chromen-2-one moiety.
2-(5-Hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide: Lacks the chlorophenyl group but retains the chromen-2-one structure.
Uniqueness
N-[(2-CHLOROPHENYL)METHYL]-2-(5-HYDROXY-4,7-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE is unique due to the combination of its chlorophenyl and chromen-2-one moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C20H18ClNO4 |
|---|---|
分子量 |
371.8 g/mol |
IUPAC名 |
N-[(2-chlorophenyl)methyl]-2-(5-hydroxy-4,7-dimethyl-2-oxochromen-3-yl)acetamide |
InChI |
InChI=1S/C20H18ClNO4/c1-11-7-16(23)19-12(2)14(20(25)26-17(19)8-11)9-18(24)22-10-13-5-3-4-6-15(13)21/h3-8,23H,9-10H2,1-2H3,(H,22,24) |
InChIキー |
JAUHEJQARWODGC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2C(=C(C(=O)OC2=C1)CC(=O)NCC3=CC=CC=C3Cl)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide](/img/structure/B11392201.png)
![N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide](/img/structure/B11392206.png)

![3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(4-methylbenzyl)propanamide](/img/structure/B11392216.png)

![4-[5-({[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B11392224.png)
![N-(2,4-dimethoxyphenyl)-N'-[2-(3,4-dimethoxyphenyl)-2-(prop-2-en-1-yl)pent-4-en-1-yl]ethanediamide](/img/structure/B11392242.png)

![5-chloro-2-[(2-fluorobenzyl)sulfonyl]-N-(4-methylbenzyl)pyrimidine-4-carboxamide](/img/structure/B11392255.png)
![3,7-dibenzyl-6,10-dimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11392257.png)
![N-(2-furylmethyl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11392258.png)
![2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-[(2-methylpropyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11392262.png)
![7,8-dimethyl-4-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]-4H-chromene-2-carboxamide](/img/structure/B11392268.png)
![5-chloro-2-(prop-2-en-1-ylsulfanyl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide](/img/structure/B11392275.png)
